2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-chloro-4-fluorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as gefitinib , have been found to target the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets by binding to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction could inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect the signaling pathways associated with the egfr . The inhibition of these pathways can lead to a decrease in the proliferation of cancer cells .
Pharmacokinetics
The compound’s structure suggests that it might have good bioavailability due to the presence of the fluorophenyl group .
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound might inhibit the proliferation of cancer cells by blocking the signaling pathways associated with the egfr .
Biochemical Analysis
Biochemical Properties
2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. This compound interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK cascade, which is essential for cell proliferation and differentiation . It can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves covalent interactions with nucleophilic residues such as serine, cysteine, or lysine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a boronic acid derivative. It interacts with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . The localization of this compound can significantly impact its biochemical and cellular effects .
Preparation Methods
The synthesis of 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
Reactants: 3-chloro-4-fluorophenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, primarily focusing on its role in cross-coupling reactions. Some key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The major product is a biaryl or substituted alkene.
Oxidation: The boron atom can be oxidized to form boronic acids or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, including inhibitors of tyrosinase, which is implicated in melanin production and related disorders.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids:
3-Chloro-4-fluorophenylboronic acid: This compound lacks the dioxaborolane ring but can undergo similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: This compound has a phenyl group instead of the 3-chloro-4-fluorophenyl group, affecting its reactivity and selectivity in cross-coupling reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and exhibits different biological activities, such as antibacterial properties.
The unique combination of the 3-chloro-4-fluorophenyl group and the dioxaborolane ring in this compound provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXRUVRRFJIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162593 | |
Record name | 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635305-46-3 | |
Record name | 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635305-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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